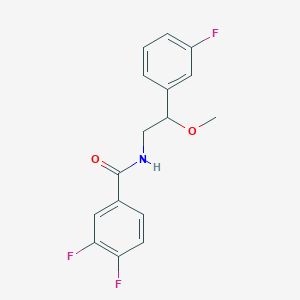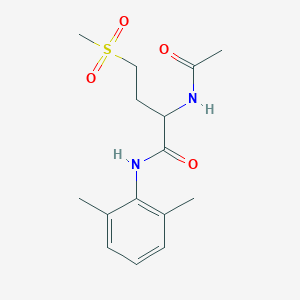![molecular formula C16H11N3S B2478744 4-[(Quinoxalin-2-ylsulfanyl)methyl]benzonitrile CAS No. 701920-29-8](/img/structure/B2478744.png)
4-[(Quinoxalin-2-ylsulfanyl)methyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(Quinoxalin-2-ylsulfanyl)methyl]benzonitrile” is a chemical compound with the molecular formula C16H11N3S . It is related to quinoxaline, a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 16 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 sulfur atom .Chemical Reactions Analysis
Quinoxaline derivatives have been used in recyclable heterogeneous catalytic reactions for direct C–H functionalisation .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
A study highlighted the design, synthesis, and evaluation of compounds, including quinoxaline derivatives, that showed significant anti-inflammatory properties. Specifically, a compound demonstrated notable anti-inflammatory effects in an in vivo rat model, suggesting its potential as an anti-inflammatory agent (Smits et al., 2008).
Antibacterial Activities
Another research explored methyl-4-((substituted phenyl) [6H-indolo (2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives, including quinoxaline compounds, for their antibacterial activity. Some of these derivatives showed potent inhibitory activity against various bacterial strains, indicating their potential as antibacterial agents (Murthy et al., 2011).
Anticancer Activity
Quinoxaline derivatives were also studied for their anticancer activity. A series of new quinoxaline derivatives were synthesized and tested against cancer cell lines, with several compounds showing inhibitory action on cancer cells. This suggests a potential role of quinoxaline compounds in cancer treatment (El Rayes et al., 2022).
Antimicrobial Activity
The antimicrobial activity of quinoxaline derivatives was studied, demonstrating their potential as new drugs for antimicrobial chemotherapy. These compounds showed promising antimicrobial activities against various bacterial and yeast strains, indicating their effectiveness in this field (Vieira et al., 2014).
Synthesis and Application in Novel Drugs
Research on the synthesis of novel azo-Sulpha drugs based on quinoxaline-2-one and/or quinoxaline-2-thione revealed their potential in developing new antibacterial and antifungal agents. This suggests the adaptability of quinoxaline compounds in synthesizing new pharmaceuticals (Awad, 2007).
Zukünftige Richtungen
Quinoxaline and its derivatives have attracted great interest due to their wide applications in pharmaceutical and materials fields, especially in recyclable heterogeneous catalytic reactions for direct C–H functionalisation . Future research may focus on the development of green and sustainable heterogeneous reaction methods for quinoxaline derivatives .
Eigenschaften
IUPAC Name |
4-(quinoxalin-2-ylsulfanylmethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3S/c17-9-12-5-7-13(8-6-12)11-20-16-10-18-14-3-1-2-4-15(14)19-16/h1-8,10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGUCIRGUSHSQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)SCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2478661.png)
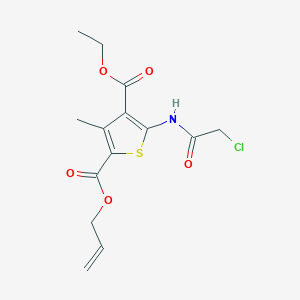
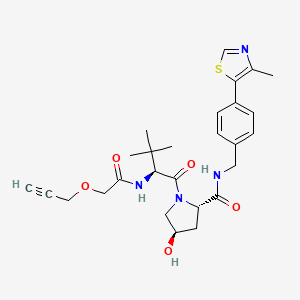
![2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2478664.png)
![2-[4-(Benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2478666.png)
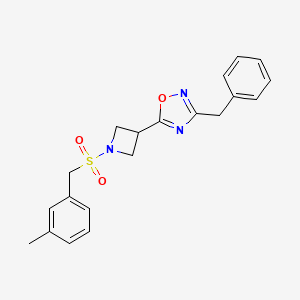
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide;hydrochloride](/img/structure/B2478668.png)
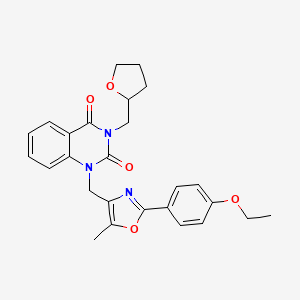
![4-ethoxy-3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2478672.png)
